molecular formula C10H18O2 B12529158 4-Hexyl-3,6-dihydro-1,2-dioxine CAS No. 681855-83-4

4-Hexyl-3,6-dihydro-1,2-dioxine

Cat. No.: B12529158
CAS No.: 681855-83-4
M. Wt: 170.25 g/mol
InChI Key: HMYMLZCYKVVVDU-UHFFFAOYSA-N
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Description

4-Hexyl-3,6-dihydro-1,2-dioxine is an organic compound with the molecular formula C10H18O2 It belongs to the class of 1,2-dioxines, which are characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-3,6-dihydro-1,2-dioxine typically involves the reaction of hexyl-substituted precursors with appropriate oxidizing agents. One documented method involves the dihydroxylation of 4-substituted 1,2-dioxines, which can be achieved using reagents such as osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Hexyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxine ring into diols or other reduced forms.

    Substitution: The hexyl group can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or other electrophiles can be used in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexyl-substituted ketones, while reduction could produce hexyl-substituted diols.

Scientific Research Applications

4-Hexyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Hexyl-3,6-dihydro-1,2-dioxine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

  • 4-Benzyl-3,6-dihydro-1,2-dioxine
  • 6-Hexyl-3-(7-methoxycarbonylheptyl)-3,6-dihydro-1,2-dioxine
  • 4H-1,3-Dioxin, 4-hexyl-

Uniqueness: 4-Hexyl-3,6-dihydro-1,2-dioxine is unique due to its specific hexyl substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobicity and reactivity profiles .

Properties

CAS No.

681855-83-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4-hexyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-10-7-8-11-12-9-10/h7H,2-6,8-9H2,1H3

InChI Key

HMYMLZCYKVVVDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CCOOC1

Origin of Product

United States

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